5-(2-Bromo-4-chlorophenyl)thiazol-2-amine
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Overview
Description
5-(2-Bromo-4-chlorophenyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a 2-bromo-4-chlorophenyl group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-chlorophenyl)thiazol-2-amine typically involves the nucleophilic addition reaction of 2-amino-4-(3-chlorophenyl)thiazol-5-yl with various substituted isocyanates or isothiocyanates in the presence of a catalytic amount of sodium hydroxide at room temperature . Another method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound during the early stage of synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-4-chlorophenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Electrophilic Substitution: The thiazole ring’s C-5 position is prone to electrophilic substitution due to the delocalization of π-electrons.
Nucleophilic Substitution: The C-2 position of the thiazole ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the C-2 position of the thiazole ring .
Scientific Research Applications
5-(2-Bromo-4-chlorophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties, particularly against breast adenocarcinoma cell lines.
Industry: Utilized in the development of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-4-chlorophenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately, cell death . This mechanism is similar to that of other thiazole-based compounds used in anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
5-(2-Bromo-4-chlorophenyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its combination of bromine and chlorine substituents enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C9H6BrClN2S |
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Molecular Weight |
289.58 g/mol |
IUPAC Name |
5-(2-bromo-4-chlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrClN2S/c10-7-3-5(11)1-2-6(7)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
XFZUNOBNWBPDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C2=CN=C(S2)N |
Origin of Product |
United States |
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